Ethenyl(methoxy)diphenylsilane
Description
Significance of Organosilicon Compounds in Advanced Materials Science
Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are fundamental to the development of advanced materials. Their prominence stems from a unique combination of properties derived from the silicon element, such as exceptional thermal stability, chemical inertness, and flexibility. amazonaws.comresearchgate.net These characteristics make them indispensable components in a wide array of applications, including the formulation of water-resistant coatings, high-performance adhesives and sealants, and durable silicone elastomers used in the automotive and construction industries. researchgate.netsmolecule.com
In the realm of electronics, organosilicon compounds serve as dielectric materials, insulators, and encapsulants for semiconductor devices. researchgate.net Furthermore, their biocompatibility and tunable chemical properties have led to their use in the biomedical field as drug delivery agents and for creating biocompatible implants and medical device coatings. nih.gov The versatility of silicon to form diverse chemical bonds allows for the synthesis of a vast range of organosilicon molecules, including silanes, siloxanes, and silsesquioxanes, each with tailored properties for specific technological demands. researchgate.net As research continues to unfold, organosilicon compounds are increasingly recognized not only as structural components but also as active participants and catalysts in chemical reactions, paving the way for innovative materials and technologies. chemsrc.comsiliconeoil.net
Structural Features and Chemical Relevance of Ethenyl(methoxy)diphenylsilane Analogues
This compound is distinguished by its specific combination of functional groups: a polymerizable ethenyl (vinyl) group, a hydrolyzable methoxy (B1213986) group, and two bulky, stabilizing phenyl groups attached to a central silicon atom. smolecule.com This unique structure dictates its reactivity and makes it a valuable component in materials synthesis. The interplay between these groups is crucial to its function.
The chemical relevance of this compound can be further understood through comparison with its structural analogues. Analogues can vary in the nature of the alkoxy group, the substituents on the silicon atom, or the type of reactive group. For instance, replacing the methoxy group with an ethoxy group, as in ethoxymethyldiphenylsilane, can alter the rate of hydrolysis, a key step in the cross-linking process of silicone-based materials. google.com
Other vinylalkoxysilanes, such as triethoxyvinylsilane (TEVS) and vinyltrimethoxysilane (B1682223) (VTMS), are also important cross-linking agents. researchgate.net A comparative study of hydrogels synthesized with these different vinylalkoxysilanes showed that the nature of the alkoxy group influences the molecular weight and swelling capacity of the resulting polymer. researchgate.net For example, TEVS-based polymers were found to have the lowest molecular weight among the analogues studied. researchgate.net
More complex analogues, such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, have been synthesized for specialized applications like UV-curable resins. dntb.gov.uarsc.org In this case, the diphenylsilane (B1312307) core provides thermal stability, while the oxetane (B1205548) groups allow for photo-initiated polymerization. dntb.gov.ua The synthesis of such compounds often involves hydrosilylation, a reaction where a Si-H bond adds across a double bond, highlighting a key reaction pathway for functionalizing silanes. dntb.gov.ua The table below compares some structural analogues of this compound.
| Compound Name | Key Structural Features | Primary Application/Relevance |
| This compound | Vinyl group, methoxy group, two phenyl groups on Si | Precursor for silicone elastomers, coatings, adhesives. smolecule.com |
| Vinyltrimethoxysilane (VTMS) | Vinyl group, three methoxy groups on Si | Cross-linking agent for polymers. researchgate.netmdpi.com |
| Triethoxyvinylsilane (TEVS) | Vinyl group, three ethoxy groups on Si | Cross-linking agent, noted for different reactivity vs. VTMS. researchgate.net |
| Diphenylmethylsilane | Methyl group, two phenyl groups, Si-H bond | Reducing agent in organic synthesis. chemsrc.comacs.org |
| Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | Diphenylsilane core with two oxetane-containing side chains | Precursor for high-performance UV-curable photosensitive resins. dntb.gov.uarsc.org |
Overview of Key Research Areas in this compound Chemistry
The distinct structural attributes of this compound define its primary areas of application in research and industry. The presence of both a vinyl group and a hydrolyzable methoxy group allows it to act as a bifunctional molecule, capable of participating in different types of reactions.
One of the principal research areas for this compound is in polymer chemistry , specifically as a precursor and cross-linking agent for silicone elastomers . smolecule.com The vinyl group can undergo polymerization, often through hydrosilylation reactions with Si-H-containing polymers, to form the backbone of the elastomer. Simultaneously, the methoxy group can be hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with other alkoxy-silyl groups to form stable siloxane (Si-O-Si) cross-links, curing the material and imparting it with thermal stability and flexibility. smolecule.com
Another significant application is in the formulation of adhesives, sealants, and coatings . smolecule.com When incorporated into these formulations, the diphenylsilane moiety enhances thermal stability and durability, while the reactive groups can form strong bonds with various substrates, improving adhesion and providing a water-repellent surface. smolecule.com
In the field of organic synthesis , this compound serves as a versatile reagent. smolecule.com The vinyl group can participate in various coupling reactions, while the methoxy group can be substituted to introduce other functionalities. smolecule.com
A more specialized area of research involves its use in the synthesis of photosensitive materials . While direct research on this compound in this area is limited, studies on closely related diphenylsilane derivatives, such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, demonstrate the potential of the diphenylsilane core in creating materials for UV-curing applications. dntb.gov.uarsc.org In a study on this analogue, a photosensitive resin was prepared that exhibited high thermal stability (up to 446 °C), good mechanical properties (tensile strength of 75.5 MPa), and high light transmittance (>98%). rsc.orgmdpi.com These findings underscore the potential of diphenylsilane structures in the development of advanced photopolymerizable materials.
The table below summarizes the key research findings related to the application of diphenylsilane derivatives.
| Research Area | Key Findings | Compound Studied |
| Photosensitive Resins | Synthesized prepolymer showed great photosensitivity and high thermal stability (up to 446°C). The cured resin exhibited a tensile strength of 75.5 MPa and light transmittance above 98%. | Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane |
| Silicone Elastomers | Acts as a precursor for silicone elastomers used in automotive and construction industries due to their thermal stability and flexibility. | This compound |
| Adhesives and Sealants | Used in formulating adhesives that require strong bonding capabilities due to its silane (B1218182) functionality. | This compound |
| Coatings | Incorporated into coatings to enhance water repellency and durability. | This compound |
Structure
3D Structure
Properties
CAS No. |
74393-00-3 |
|---|---|
Molecular Formula |
C15H16OSi |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
ethenyl-methoxy-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-3-17(16-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
InChI Key |
ZFOORHYFLPAZQB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethenyl Methoxy Diphenylsilane and Analogous Structures
Direct Synthesis Approaches for Alkoxysilanes
The direct synthesis, often an extension of the Müller-Rochow process, provides a pathway to alkoxysilanes by reacting elemental silicon directly with alcohols. mdpi.comencyclopedia.pub This method is considered a more environmentally friendly alternative to processes that start from chlorosilanes, as it avoids the production of corrosive byproducts like hydrogen chloride. mdpi.comresearchgate.net
The direct reaction involves passing alcohol vapor, such as methanol (B129727) or ethanol, over a heated bed of silicon powder, typically in the presence of a catalyst. mdpi.comencyclopedia.pub This process was first reported by Rochow in 1948, who synthesized tetramethoxysilane (B109134) by reacting silicon and methanol at 280 °C in a fixed-bed reactor with a copper catalyst. mdpi.com The reaction yields a mixture of alkoxysilanes, primarily trialkoxysilanes and tetraalkoxysilanes. encyclopedia.pub
Factors such as temperature, pressure, and the nature of the alcohol influence the product distribution. For instance, studies have shown that pretreating a CuCl/Si mixture at 240–300 °C favors the formation of triethoxysilane (B36694) with up to 80% selectivity, while higher pretreatment temperatures shift the selectivity towards tetraethoxysilane (above 92%). encyclopedia.pub A novel one-stage mechanochemical method has also been developed, where vibration milling of silicon in the presence of a brass reactor and grinding bodies activates the silicon and facilitates the reaction with alcohol, achieving nearly complete conversion. rsc.org
Copper and its compounds are the most widely used catalysts for the direct synthesis of alkoxysilanes. mdpi.com The catalytic cycle is believed to involve the formation of a copper silicide (Cu₃Si) intermetallic phase on the silicon surface. encyclopedia.pub This active phase facilitates the cleavage of the O-H bond in the alcohol and the Si-Si bonds in the silicon lattice, leading to the formation of silylene species (divalent silicon intermediates) that are key to the reaction. mdpi.com
The catalysts can be copper metal or various copper salts like cuprous chloride (CuCl), cupric chloride (CuCl₂), copper oxides (CuO, Cu₂O), or copper sulfate (B86663) (CuSO₄·5H₂O). mdpi.comresearchgate.net The physical properties of the catalyst, including particle size, crystallinity, and method of preparation, significantly impact its efficiency. mdpi.com For example, a highly crystalline, 2D flake structure of CuCl₂ prepared from CuSO₄·5H₂O has been shown to be an effective catalyst. mdpi.com In addition to the primary copper catalyst, various promoters are often added to enhance the reaction's rate and selectivity.
Table 1: Catalysts and Conditions for Direct Alkoxysilane Synthesis
| Catalyst System | Alcohol | Temperature (°C) | Main Product(s) | Selectivity | Reference |
| Cu | Methanol | 280 | Tetramethoxysilane | - | mdpi.com |
| CuCl/Si (pretreated) | Ethanol | 240-300 | Triethoxysilane | ~80% | encyclopedia.pub |
| CuCl/Si (pretreated) | Ethanol | >300 | Tetraethoxysilane | >92% | encyclopedia.pub |
| Brass (mechanochemical) | Various | Ambient | Alkoxysilanes | High Conversion | rsc.org |
Hydrosilylation Reactions for Ethenyl Group Introduction
Hydrosilylation is a fundamental and atom-economical reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.orgnih.gov This method is a primary strategy for introducing an ethenyl group onto a pre-formed hydridosilane, such as methoxydiphenylsilane, to produce ethenyl(methoxy)diphenylsilane. The reaction is typically catalyzed by transition metal complexes. libretexts.orgnih.gov
The general scheme for the hydrosilylation of an alkyne to form a vinylsilane is: R-C≡CH + H-SiR'₃ → R-CH=CH-SiR'₃ or R-C(SiR'₃)=CH₂
A wide array of catalysts has been developed for hydrosilylation, ranging from precious metals to earth-abundant alternatives. nih.gov
Noble Metal Catalysts: Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are the most common and highly active catalysts. libretexts.orgnih.gov Other precious metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are also effective and can offer different selectivity profiles. nih.govscientificspectator.com For instance, cationic ruthenium catalysts like [Cp*Ru(MeCN)₃]⁺ have been used for the highly regio- and stereoselective hydrosilylation of internal thioalkynes. pkusz.edu.cn
Earth-Abundant Metal Catalysts: To reduce cost and metal residues, significant research has focused on catalysts based on iron (Fe), cobalt (Co), and nickel (Ni). nih.gov These systems can achieve high activity and selectivity, sometimes rivaling their noble metal counterparts. nih.govmdpi.com For example, cobalt complexes with aminomethyl-pyridine ligands have been shown to be effective for the anti-Markovnikov hydrosilylation of vinylsilanes. nih.gov Similarly, nickel-based pincer complexes are efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.govmdpi.com
Other Catalytic Systems: Besides transition metals, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze hydrosilylation by activating the silane (B1218182) to generate an electrophilic silicon center. rsc.org Radical-initiated hydrosilylation, using thermal or photochemical initiators, offers an alternative pathway that proceeds via a free-radical chain mechanism. libretexts.orgconicet.gov.ar
Table 2: Comparison of Catalyst Types for Hydrosilylation
| Catalyst Type | Examples | Key Features | Reference |
| Noble Metals | H₂PtCl₆, Karstedt's catalyst, [Rh(coe)₂Cl]₂, [Cp*Ru(MeCN)₃]⁺ | High activity, well-established, expensive | nih.govpkusz.edu.cnrsc.org |
| Earth-Abundant Metals | Fe, Co, Ni complexes | Lower cost, sustainable, variable selectivity | nih.govmdpi.comfrontiersin.org |
| Lewis Acids | B(C₆F₅)₃ | Metal-free, activates silane electrophilically | rsc.org |
| Radical Initiators | Azo compounds, Peroxides | Alternative mechanism, useful for specific substrates | libretexts.orgconicet.gov.ar |
Regioselectivity and Stereoselectivity in Hydrosilylation
The outcome of a hydrosilylation reaction is highly dependent on the choice of substrate, silane, and catalyst, which together control the regiochemistry and stereochemistry of the product. libretexts.orgscientificspectator.com
Regioselectivity: When a terminal alkyne is hydrosilylated, three constitutional isomers can potentially form: the α-vinylsilane and two β-vinylsilanes (E and Z isomers). scientificspectator.com The reaction can follow either a Markovnikov or anti-Markovnikov addition pattern. The Chalk-Harrod mechanism, a widely accepted model for platinum-catalyzed hydrosilylation, typically leads to anti-Markovnikov products. libretexts.orgscientificspectator.com However, catalyst choice can reverse this selectivity. For example, certain cobalt-NHC complexes can promote Markovnikov hydrosilylation with aryl-substituted alkenes. nih.gov
Stereoselectivity: The stereochemistry of the addition (syn or anti) determines whether the resulting β-vinylsilane is the E (trans) or Z (cis) isomer. Platinum-catalyzed reactions generally proceed via syn-addition, yielding the (E)-alkenylsilane from a terminal alkyne. libretexts.org In contrast, some ruthenium catalysts are known to favor anti-addition. pkusz.edu.cn However, the presence of directing groups on the substrate can override the inherent preference of the catalyst. For instance, a ruthenium catalyst that typically gives anti-addition products was found to produce the syn-addition product with thioalkynes due to a chelation effect from the sulfur atom. pkusz.edu.cn
Vinylation Strategies for Silane Functionalization
Direct vinylation via C–H activation represents a modern and efficient strategy for forming carbon-carbon bonds, which can be applied to the synthesis of vinylsilanes. acs.org This approach avoids the need for pre-functionalized starting materials like hydridosilanes or vinyl Grignard reagents.
One prominent example is the rhodium(III)-catalyzed direct C–H vinylation of arenes using vinyl acetate (B1210297) as an inexpensive and convenient vinyl source. acs.org In this type of reaction, a directing group on the aromatic substrate guides the catalyst to activate a specific C–H bond (typically in the ortho position), which then couples with the vinyl partner. While this method is powerful for creating aryl-vinyl bonds, its application to the direct vinylation of a silicon center is less common. However, it is a key strategy for producing functionalized arylsilanes which are analogous structures. For instance, a silyl (B83357) group can act as a directing element in certain C–H functionalization reactions, tethering the catalyst to achieve a desired transformation. acs.org These strategies highlight the ongoing development of synthetic methods that offer high efficiency and step economy in the preparation of complex organosilicon compounds. acs.orgacs.org
Grignard Reagent Mediated Vinylation
A cornerstone of organosilicon chemistry, the Grignard reaction offers a robust method for forming silicon-carbon bonds. nih.gov This methodology is applicable to the synthesis of vinylsilanes, including this compound, typically by reacting a suitable halosilane or alkoxysilane precursor with a vinyl Grignard reagent, such as vinylmagnesium bromide (CH₂=CHMgBr). gelest.comresearchgate.netnih.gov
The general strategy involves the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic silicon center of a precursor like methoxydiphenylchlorosilane. Alternatively, a two-step process can be employed, starting with a dihalosilane. For instance, dichlorodiphenylsilane (B42835) can be reacted with one equivalent of vinylmagnesium bromide to selectively form chloro(ethenyl)diphenylsilane. lookchem.comarkat-usa.org This intermediate is then converted to the final product via nucleophilic substitution, as detailed in section 2.5.
The order of addition of the reagents can be critical in controlling the degree of substitution. For complete substitution of leaving groups on the silicon atom, the silane is typically added to the Grignard reagent (normal addition). Conversely, for partial substitution, the Grignard reagent is added to the silane (reverse addition), which helps to avoid multiple additions. gelest.com The choice of solvent is also important, with tetrahydrofuran (B95107) (THF) being a common and effective medium for preparing vinyl Grignard reagents. researchgate.net
Table 1: Representative Grignard Reagent Mediated Vinylation
| Starting Material | Grignard Reagent | Key Conditions | Product |
|---|---|---|---|
| Methoxydiphenylchlorosilane | Vinylmagnesium bromide | Anhydrous THF, controlled temperature | This compound |
Sodium/Vinyl Chloride Systems with Catalytic Promoters
An alternative to Grignard reagents for the vinylation of silanes involves the use of a system composed of sodium metal and vinyl chloride. researchgate.net This method proceeds through the in-situ formation of vinylsodium, which then acts as the vinylating agent. The reaction can be applied to both chlorosilanes and alkoxysilanes. researchgate.net
Initial studies showed that the reaction of tetrachlorosilane (B154696) with sodium and vinyl chloride in diethyl ether could produce tetravinylsilane (B72032) with a yield of 65%. researchgate.net However, research has demonstrated that the efficiency of this vinylation can be significantly enhanced by the addition of catalytic promoters. Specifically, the use of a copper(II) complex salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), has been shown to dramatically increase the yield of vinylsilane products. researchgate.net
In a study on the vinylation of various silanes, the addition of this copper salt catalyst to a mixture of granular sodium, hexane, and the silane precursor at 20°C led to a notable increase in product yield. The reaction is typically initiated by dosing vinyl chloride into this mixture. For example, the yield of tetravinylsilane from tetrachlorosilane was boosted to 90%, and the yield of trivinylphenylsilane from trichlorophenylsilane reached up to 85% with the catalyst. researchgate.net This catalytic approach represents a significant improvement for the synthesis of vinylsilanes.
Table 2: Effect of Catalytic Promoter on Vinylation with Sodium/Vinyl Chloride
| Silane Precursor | Vinylation System | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Tetrachlorosilane | Sodium/Vinyl Chloride | None | Tetravinylsilane | 65 researchgate.net |
| Tetrachlorosilane | Sodium/Vinyl Chloride | Li₂CuCl₄ | Tetravinylsilane | 90 researchgate.net |
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic substitution at the silicon center is a fundamental reaction for introducing alkoxy groups, such as the methoxy (B1213986) group in this compound. bits-pilani.ac.inlibretexts.org This transformation is typically achieved by reacting a chlorosilane precursor with an alcohol or an alkoxide.
The direct synthesis of this compound can be accomplished by reacting chloro(ethenyl)diphenylsilane with methanol. This reaction is often facilitated by a base, such as imidazole, which acts as a catalyst and an acid scavenger for the hydrogen chloride byproduct.
Alternatively, a stronger nucleophile like sodium methoxide (B1231860) (NaOMe) can be used. Sodium methoxide readily displaces the chloride from the silicon atom to form the desired methoxysilane (B1618054) and sodium chloride. This method is effective and widely used for the synthesis of alkoxysilanes.
Table 3: Nucleophilic Substitution for Methoxylation
| Precursor | Reagent | Base/Solvent | Product |
|---|---|---|---|
| Chloro(ethenyl)diphenylsilane | Methanol | Imidazole / Dichloromethane | This compound |
Synthesis via Chlorosilane Precursors and Subsequent Transformations
The synthesis of this compound often proceeds through a key intermediate, chloro(ethenyl)diphenylsilane. This chlorosilane precursor provides a versatile platform for subsequent functionalization.
The preparation of chloro(ethenyl)diphenylsilane is commonly achieved through the controlled reaction of dichlorodiphenylsilane with one equivalent of a vinylating agent, such as vinylmagnesium bromide. lookchem.com Careful control of stoichiometry and reaction conditions, such as using the reverse addition technique (adding the Grignard reagent to the silane), is crucial to favor mono-substitution and minimize the formation of the di-substituted product, divinyldiphenylsilane. gelest.com
Once the chloro(ethenyl)diphenylsilane intermediate is synthesized and purified, the final step is the introduction of the methoxy group. This is accomplished via a nucleophilic substitution reaction as described in section 2.4. The reaction involves the treatment of the chlorosilane with methanol, often in the presence of a base like imidazole, or with a metal alkoxide like sodium methoxide. This substitution of the chloro group by a methoxy group is generally an efficient process that yields the target compound, this compound. This two-step approach, involving the synthesis of a chlorosilane precursor followed by nucleophilic substitution, is a common and practical route in organosilane chemistry.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vinylmagnesium bromide |
| Methoxydiphenylchlorosilane |
| Dichlorodiphenylsilane |
| Chloro(ethenyl)diphenylsilane |
| Sodium |
| Vinyl chloride |
| Tetravinylsilane |
| Lithium tetrachlorocuprate(II) |
| Trichlorophenylsilane |
| Trivinylphenylsilane |
| Methanol |
| Imidazole |
| Sodium methoxide |
| Divinyldiphenylsilane |
| Diethyl ether |
| Tetrahydrofuran |
| Hexane |
| Dichloromethane |
| Dioxane |
| Sodium chloride |
Advanced Spectroscopic Characterization Techniques for Ethenyl Methoxy Diphenylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of Ethenyl(methoxy)diphenylsilane, offering unparalleled detail about the connectivity and environment of its constituent atoms. By analyzing the magnetic properties of atomic nuclei, various NMR methods can be employed to piece together the molecular puzzle.
Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum displays characteristic signals for the vinyl, methoxy (B1213986), and phenyl protons.
The vinyl group protons (CH₂=CH-) typically appear as a complex multiplet in the region of δ 5.75-6.39 ppm. rsc.org The two terminal hydrogen atoms are chemically non-equivalent and couple to the single vinyl proton, resulting in a complex splitting pattern. The phenyl protons, attached to the silicon atom, are observed as a multiplet in the aromatic region, generally between δ 7.02 and 7.93 ppm. rsc.org The methoxy group (-OCH₃) protons appear as a sharp singlet, typically further upfield due to the shielding effect of the adjacent oxygen atom.
The chemical shift, integration, and coupling patterns of these signals provide definitive evidence for the presence and connectivity of these functional groups. The integration of the peaks corresponds to the ratio of the number of protons in each environment.
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.02 - 7.93 | Multiplet |
| Vinyl (CH₂=CH-) | 5.75 - 6.39 | Multiplet |
| Methoxy (OCH₃) | ~3.64 | Singlet |
Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly depending on the solvent and experimental conditions. oregonstate.edu
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbon atoms of the phenyl, vinyl, and methoxy groups.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 127 - 136 |
| Vinyl (CH₂=CH-) | 130 - 140 |
| Methoxy (OCH₃) | 50 - 60 |
Note: Chemical shifts are referenced to TMS.
Silicon-29 NMR (²⁹Si NMR) is a powerful and specific technique for probing the local environment of the silicon atom. magritek.com For this compound, the ²⁹Si NMR spectrum shows a single resonance, indicating the presence of a single silicon environment. The chemical shift of this signal is sensitive to the nature of the substituents attached to the silicon atom. For instance, in a related compound, the ²⁹Si NMR chemical shift was observed at -42.82 ppm. rsc.org
This technique is particularly valuable for monitoring the hydrolysis and condensation reactions of this compound, which lead to the formation of siloxane networks. As the methoxy group is replaced by Si-O-Si linkages, the chemical shift of the silicon nucleus will change, providing a direct measure of the extent of reaction and the types of silicon environments present in the resulting polymer (e.g., T¹, T², T³ units in a trifunctional system). researchgate.net The chemical shifts for these different silicon species in siloxane networks are well-established. uni-muenchen.denih.gov
For more complex structures or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems. For this compound, COSY would show correlations between the coupled protons of the vinyl group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal of the methoxy group will correlate with the corresponding methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). columbia.edu HMBC can be used to establish the connectivity between different functional groups, for instance, by showing a correlation between the methoxy protons and the silicon-bonded carbon of the phenyl group.
These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.
The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. mdpi.com These spectral fingerprints are crucial for confirming the presence of the key functional groups.
Key vibrational bands in the FTIR spectrum include:
C-H stretching (aromatic and vinyl): These typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic - methoxy): These are found just below 3000 cm⁻¹.
C=C stretching (vinyl): A characteristic band around 1600-1650 cm⁻¹ confirms the presence of the carbon-carbon double bond.
Si-O-C stretching: Strong absorptions associated with the silicon-oxygen-carbon linkage of the methoxy group are expected in the region of 1000-1100 cm⁻¹.
Si-Phenyl stretching: Vibrations involving the silicon-phenyl bond can be observed in the fingerprint region.
C-H bending (out-of-plane) for the vinyl group: These bands are typically found in the 900-1000 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Phenyl (C₆H₅) | C-H stretch | > 3000 |
| Vinyl (C=CH₂) | C-H stretch | > 3000 |
| Methoxy (OCH₃) | C-H stretch | < 3000 |
| Vinyl (C=C) | C=C stretch | 1600 - 1650 |
| Methoxy (Si-O-C) | Si-O-C stretch | 1000 - 1100 |
| Vinyl (=CH₂) | C-H out-of-plane bend | 900 - 1000 |
The presence and positions of these bands provide a rapid and reliable method for confirming the identity and purity of this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺•) and a series of fragment ions, the analysis of which provides significant structural information. The fragmentation pattern is a reproducible fingerprint of the molecule.
The molecular ion peak for this compound [C₁₅H₁₆OSi] would be expected at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several key pathways:
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-containing compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a [M-15]⁺ ion.
Loss of a Methoxy Radical: The cleavage of the Si-O bond can result in the loss of a methoxy radical (•OCH₃), giving a prominent [M-31]⁺ ion. This diphenylvinylsilyl cation would be resonance-stabilized.
Loss of an Ethenyl Radical: Cleavage of the Si-vinyl bond can lead to the loss of an ethenyl (vinyl) radical (•CH=CH₂), resulting in a [M-27]⁺ ion.
Loss of a Phenyl Radical: The cleavage of a silicon-phenyl bond can result in the loss of a phenyl radical (•C₆H₅), leading to a [M-77]⁺ ion. The resulting ion would be [CH₂=CH-Si(OCH₃)-Ph]⁺.
Rearrangement Reactions: Rearrangements are common in the mass spectrometry of organosilicon compounds. For instance, a McLafferty-type rearrangement is possible if there are abstractable hydrogen atoms on a gamma-carbon, though this is less likely to be a primary fragmentation pathway for this specific structure.
The following table outlines the predicted major fragment ions for this compound in an EI-mass spectrum.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway | Reference |
| [M]⁺• | [C₁₅H₁₆OSi]⁺• | Molecular Ion | libretexts.org |
| [M-15]⁺ | [C₁₄H₁₃OSi]⁺ | Loss of •CH₃ from the methoxy group | revistadechimie.ro |
| [M-27]⁺ | [C₁₃H₁₃OSi]⁺ | Loss of •CH=CH₂ (ethenyl radical) | mdpi.com |
| [M-31]⁺ | [C₁₄H₁₃Si]⁺ | Loss of •OCH₃ (methoxy radical) | revistadechimie.ro |
| [M-77]⁺ | [C₉H₉OSi]⁺ | Loss of •C₆H₅ (phenyl radical) | mdpi.com |
| [M-105]⁺ | [C₇H₇O]⁺ or [C₈H₉]⁺ | Loss of a phenyl and an ethenyl group, or other pathways. | mdpi.com |
| 77 | [C₆H₅]⁺ | Phenyl cation | mdpi.com |
Computational Chemistry and Theoretical Studies on Ethenyl Methoxy Diphenylsilane
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like ethenyl(methoxy)diphenylsilane. nih.gov This computational method allows for the calculation of various electronic properties, providing insights into the molecule's reactivity and behavior. nih.govumn.edu DFT calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density, which are crucial for understanding chemical bonding and intermolecular interactions.
In the study of related organosilicon compounds, DFT has been successfully used to analyze electronic structures and chemical bonds. For instance, investigations into diphenylsilane (B1312307) (Ph2SiH2) and its derivatives have utilized DFT to understand the electronic environment around the silicon atom and its interaction with phenyl groups. researchgate.net These studies often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the molecule's electronic transitions and reactivity. For example, a lower LUMO energy can indicate a higher susceptibility of a molecule to nucleophilic attack. acs.org
Vibrational assignments for molecules are also greatly aided by DFT calculations. acs.org Theoretical vibrational spectra can be computed and then compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy. This comparison helps in assigning specific vibrational modes to the observed spectral bands. For complex molecules, this theoretical support is often indispensable for an accurate interpretation of the vibrational spectra. The process typically involves optimizing the molecular geometry to its ground state and then performing frequency calculations at the same level of theory. doi.org
For example, in studies of similar organosilicon compounds, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed for geometry optimization and vibrational frequency analysis. rsc.org The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. scholaris.ca
Table 1: Representative Theoretical Data for Organosilicon Compounds
| Property | Method | Basis Set | Result |
| Geometry Optimization | DFT (B3LYP) | 6-31G(d) | Optimized bond lengths and angles |
| Vibrational Frequencies | DFT (B3LYP) | 6-31G(d) | Calculated IR and Raman frequencies |
| Electronic Structure | DFT (B3LYP) | 6-311+G(d,p) | HOMO-LUMO energies, charge distribution |
This table is a generalized representation based on common computational practices for similar molecules and does not represent specific results for this compound without dedicated studies.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is a vital tool for elucidating the mechanisms of chemical reactions, including those involving this compound. solubilityofthings.com By mapping out the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. solubilityofthings.com This involves locating and characterizing stationary points on the PES, namely minima (reactants, products, and intermediates) and first-order saddle points (transition states). rsc.org
Transition State Theory (TST) is a fundamental framework used in conjunction with quantum chemical calculations to understand and predict reaction rates. solubilityofthings.com TST posits that the rate of a reaction is determined by the concentration of the activated complex, or transition state, in equilibrium with the reactants. solubilityofthings.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction kinetics. solubilityofthings.com
For reactions involving organosilanes, computational methods can model various reaction types, such as hydrosilylation, alcoholysis, and rearrangements. acs.orgucl.ac.uk DFT calculations are commonly used to locate the transition state structures. rsc.org Once a transition state is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org The energy of this transition state relative to the reactants provides the activation barrier for the reaction.
The modeling of reaction pathways can be computationally intensive, especially for complex systems. rsc.org However, advancements in computational algorithms and hardware have made it possible to study increasingly complex reactions. rug.nl For instance, in the reduction of phosphine (B1218219) oxides by silanes, a four-center transition state involving P–H–Si–O has been computationally investigated. rsc.org Such studies provide invaluable insights into the reaction mechanism that are often difficult to obtain through experimental means alone. The simulation of reaction equilibria and transition structures helps in understanding multi-step degradation reactions and identifying plausible intermediates. oleolytics.com
Table 2: Key Parameters in Reaction Pathway Modeling
| Parameter | Description | Method of Determination |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Energy difference between transition state and reactants. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Located via saddle-point optimization algorithms. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products. | Determined by following the imaginary frequency mode of the TS. |
| Intermediates | Stable or semi-stable species formed during the reaction. | Located as local minima on the potential energy surface. |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. nih.govcore.ac.uk For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible.
Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are extensively used for conformational analysis. nih.gov A common approach is to perform a systematic or stochastic search of the conformational space to identify low-energy structures. nih.gov These initial structures can then be further optimized using more accurate methods like DFT to obtain their relative energies and geometries. nih.gov
The results of a conformational analysis are often visualized as an energy landscape, a plot of the potential energy of the molecule as a function of its conformational degrees of freedom. uspex-team.org The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes. aps.org Understanding the energy landscape provides insights into the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov
For related silane (B1218182) compounds, conformational analysis has been important in understanding their reactivity and interactions. core.ac.uk The orientation of the phenyl groups and the methoxy (B1213986) group relative to the vinyl group in this compound will significantly influence its steric and electronic properties. For example, different conformers may exhibit different reactivities in polymerization or surface modification reactions.
Table 3: Example of Conformational Analysis Data
| Conformer | Dihedral Angle (C=C-Si-O) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 0 (eclipsed) | 2.5 | 5 |
| 2 | 60 (gauche) | 0.5 | 45 |
| 3 | 120 | 1.0 | 25 |
| 4 | 180 (anti) | 0.0 | 25 |
This table is a hypothetical example to illustrate the type of data obtained from a conformational analysis and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be used to interpret and verify experimental data. mdpi.com For this compound, theoretical predictions of NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions can be of great value.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) is a common application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, is widely employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane). These predictions can aid in the assignment of complex NMR spectra and in the structural elucidation of new compounds.
Vibrational Spectroscopy: As mentioned in section 5.1, DFT calculations are instrumental in predicting and assigning vibrational spectra (IR and Raman). acs.org The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of the molecule and to understand the nature of its chemical bonds.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is valuable for understanding the electronic structure of the molecule and for characterizing its chromophores. For this compound, the π-systems of the phenyl and vinyl groups are expected to give rise to electronic transitions in the UV region.
The accuracy of these predicted spectroscopic parameters depends on the level of theory and the basis set used in the calculations. mpg.de Careful validation against experimental data for related compounds is often necessary to establish a reliable computational protocol.
Table 4: Predicted Spectroscopic Parameters (Illustrative)
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (vinyl protons) | 5.5 - 6.5 ppm |
| ¹³C NMR | Chemical Shift (Si-C) | 130 - 140 ppm |
| ²⁹Si NMR | Chemical Shift | -20 to -40 ppm |
| IR Spectroscopy | Si-O-C stretch | ~1090 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | ~250 nm |
These values are illustrative and based on typical ranges for similar functional groups. Accurate predictions require specific calculations for this compound.
Research Applications in Materials Science and Polymer Chemistry
Precursors for Silicone and Siloxane Polymer Synthesis and Network Formation
Ethenyl(methoxy)diphenylsilane serves as a valuable precursor in the synthesis of silicone and siloxane polymers. The presence of the hydrolyzable methoxy (B1213986) group allows for the formation of silanol (B1196071) intermediates, which can then condense to form a siloxane (Si-O-Si) backbone. This process is fundamental to the creation of various silicone polymers. smolecule.comgoogle.com The vinyl group provides a site for further reactions, enabling the formation of complex, crosslinked polymer networks. smolecule.com
The synthesis of these polymers can be achieved through several methods, including:
Hydrolysis and Condensation: The methoxy group readily hydrolyzes in the presence of water to form a silanol group (-Si-OH). These silanols can then condense with other silanols or with remaining methoxy groups to form stable siloxane bonds, building the polymer chain or network. smolecule.comgoogle.com
Hydrosilylation: The vinyl group can react with a silicon-hydride (Si-H) functional compound in the presence of a catalyst, a process known as hydrosilylation. smolecule.com This reaction is a powerful tool for creating specific carbon-silicon bonds and for crosslinking polymer chains.
The diphenyl groups attached to the silicon atom contribute to the thermal stability and refractive index of the resulting polymers. google.com
Role as Crosslinking Agents in Advanced Polymer Systems
The bifunctional nature of this compound, possessing both a reactive vinyl group and a hydrolyzable methoxy group, makes it an effective crosslinking agent in a variety of polymer systems. knowde.comsinosil.com Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical properties, thermal stability, and chemical resistance of the material. evonik.com
Table 1: Functionality of this compound in Polymer Systems
| Functional Group | Reaction Type | Role in Polymer Systems |
| Ethenyl (Vinyl) | Addition Polymerization, Hydrosilylation | Forms covalent bonds with other polymer chains, enabling crosslinking. smolecule.comsinosil.com |
| Methoxy | Hydrolysis and Condensation | Reacts with moisture or other active hydrogen compounds to form siloxane bonds, creating a crosslinked network. smolecule.comgoogle.com |
This compound and similar vinyl-functionalized silanes are utilized in the formulation of ultraviolet (UV) curable resins. mdpi.comresearchgate.net In these systems, the vinyl group can participate in photo-initiated polymerization reactions. When exposed to UV light in the presence of a photoinitiator, the vinyl groups rapidly react to form a crosslinked polymer network. This process, known as UV curing, offers several advantages, including fast cure times at ambient temperatures, low energy consumption, and solvent-free formulations. mdpi.com
The incorporation of the silane (B1218182) moiety into the resin can also improve properties such as adhesion to inorganic substrates, weather resistance, and thermal stability. mdpi.com For instance, a study on a novel photosensitive resin incorporating a diphenylsilane (B1312307) structure demonstrated excellent photosensitivity and thermal stability up to 446°C. mdpi.comnih.gov
This compound and related methoxy-functional silanes are key components in the formulation of room temperature vulcanized (RTV) silicone rubbers. made-in-china.comsiliconematerial.net RTV silicones cure at ambient conditions through a condensation reaction initiated by atmospheric moisture. google.com The methoxy groups on the silane hydrolyze to form silanols, which then condense with other silanol groups on the polymer chains, releasing methanol (B129727) as a byproduct and forming a crosslinked elastomeric network. google.commdpi.com
The use of silanes as crosslinkers in RTV systems is crucial for developing materials with desirable properties such as:
Good mechanical strength: The crosslinked network provides elasticity and resistance to tearing. evonik.com
Excellent thermal stability: The siloxane backbone is inherently stable at high temperatures. mdpi.com
Strong adhesion: The silane can improve adhesion to a variety of substrates. evonik.com
Research has shown that using a methoxyl-capped MQ silicone resin as a self-reinforced cross-linker in RTV silicone rubber can significantly enhance its mechanical properties and thermal stability. mdpi.com
Involvement in Sol-Gel Processing for Ceramic and Glass Materials
While direct evidence for the extensive use of this compound in sol-gel processing is not prevalent in the provided search results, the fundamental chemistry of its functional groups suggests its potential applicability. The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) that then gels to form a solid network.
The methoxy group of this compound is a type of alkoxide group that readily undergoes hydrolysis and condensation, which are the core reactions of the sol-gel process. smolecule.com By incorporating this silane into a sol-gel formulation, it is conceivable that the vinyl and phenyl groups could be used to modify the resulting ceramic or glass materials, potentially imparting organic character, hydrophobicity, or sites for further chemical modification.
Functionalization in Surface Modification Technologies
The dual reactivity of this compound makes it a valuable tool for surface modification. sinosil.comcfmats.com The methoxy group can react with hydroxyl groups present on the surface of many inorganic materials, such as glass, metals, and silica (B1680970), forming stable covalent bonds. nih.gov This anchors the silane molecule to the surface. The ethenyl and phenyl groups then present a new, modified surface with different chemical and physical properties. sinosil.com
A key application of surface modification with silanes like this compound is the enhancement of adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates. sinosil.comcfmats.com The silane acts as a coupling agent, bridging the interface between the two materials. siliconeoil.net
The mechanism of adhesion promotion involves:
Reaction with the Inorganic Substrate: The methoxy groups hydrolyze and then condense with hydroxyl groups on the inorganic surface, forming a strong, covalent Si-O-substrate bond. nih.gov
Interaction with the Organic Polymer: The ethenyl group on the silane can then co-react with the organic polymer matrix during curing, forming a covalent bond. sinosil.com
Formation of Self-Assembled Monolayers (SAMs)
This compound is a prime candidate for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The unique structure of this organosilane, featuring a reactive methoxy group, a central silicon atom, and both ethenyl (vinyl) and phenyl terminal groups, dictates its assembly mechanism and the final properties of the functionalized surface. The formation of a SAM using this compound on a hydroxylated substrate (such as silicon wafers with a native oxide layer, glass, or metal oxides) proceeds through a well-established, multi-step process. mpg.demdpi.com
The process is initiated by the hydrolysis of the methoxy group. In the presence of a small amount of surface or atmospheric water, the silicon-methoxy (Si-OCH₃) bond is cleaved, forming a highly reactive silanol group (Si-OH). mpg.delehigh.edu This step is critical as it generates the anchor group necessary for attachment to the substrate.
Following hydrolysis, the silanol-containing molecule chemisorbs onto the hydroxyl-rich substrate. A condensation reaction occurs between the silanol group of the molecule and a hydroxyl group (-OH) on the substrate's surface, forming a robust, covalent siloxane (Si-O-Substrate) bond. mpg.de This covalent linkage is responsible for the high stability of silane-based SAMs.
Simultaneously, or shortly after surface binding, lateral cross-linking reactions occur between adjacent molecules. The silanol groups of neighboring this compound molecules condense with one another to form intermolecular siloxane (Si-O-Si) bonds. mpg.de This process creates a polymerized, two-dimensional network across the surface, which significantly enhances the mechanical and chemical stability of the monolayer. mpg.de The bulky diphenyl groups influence the packing density and orientation of the molecules within the SAM. The final monolayer presents a surface terminated by a mix of ethenyl and phenyl groups, whose accessibility dictates the ultimate functionality of the coating. The exposed ethenyl groups are particularly valuable as they provide reactive sites for subsequent chemical modifications. collectionscanada.gc.ca
Table 1: Role of Functional Groups in this compound SAM Formation
| Functional Group | Role in SAM Formation | Primary Mechanism |
| Methoxy (-OCH₃) | Anchor Group Precursor: Initiates the binding process to the substrate. | Hydrolysis: Reacts with water to form a reactive silanol (-Si-OH) group. |
| Silicon (Si) Atom | Core Atom: Forms the structural backbone of the monolayer network. | Condensation: Forms covalent bonds with the substrate (Si-O-Substrate) and adjacent molecules (Si-O-Si). |
| Diphenyl (-C₆H₅)₂ | Structural/Packing Group: Influences the orientation, density, and thermal stability of the monolayer. | Van der Waals Forces: Steric hindrance and intermolecular forces between phenyl rings affect molecular packing. |
| Ethenyl (-CH=CH₂) | Reactive Terminal Group: Provides a functional handle on the SAM surface for post-functionalization. | Surface Reactivity: The carbon-carbon double bond is available for subsequent chemical reactions (e.g., polymerization, hydrosilylation). mdpi.com |
Applications in Advanced Material Design beyond Traditional Polymers
The distinct combination of an inorganic, network-forming silane head with organic phenyl and vinyl functionalities makes this compound a versatile building block for advanced materials beyond its use in simple silicone polymers. Its applications are prominent in the design of organic-inorganic hybrid materials and the engineering of precisely functionalized surfaces.
A primary application is in the synthesis of organic-inorganic hybrid materials , often through a sol-gel process. lehigh.edu In this context, this compound acts as a molecular precursor that bridges the gap between glassy inorganic networks and functional organic materials. sol-gel.net The methoxy group participates in the sol-gel condensation reactions to form a rigid, cross-linked siloxane (Si-O-Si) backbone, which provides thermal stability and mechanical robustness akin to silica glass. google.comkaist.ac.kr Concurrently, the phenyl and ethenyl groups are incorporated into this structure as organic modifiers.
The diphenyl groups enhance thermal stability and modify the refractive index of the resulting hybrid material. researchgate.net
The ethenyl (vinyl) group serves as a polymerizable unit. After the initial sol-gel network is formed, the material can be subjected to a secondary curing step, often initiated by UV light, which cross-links the vinyl groups to form an interpenetrating organic polymer network. researchgate.netmdpi.com
This "dual-cure" approach allows for the creation of highly tailored materials known as "hybrimers" or ORMOSILs (Organically Modified Silicates) with optimized properties, such as high optical transparency, low permeability for gas barrier coatings, and tunable mechanical strength for applications in optics and electronics encapsulation. kaist.ac.krresearchgate.net
Another significant area of application lies in the functionalization of surfaces and nanoparticles . As detailed in the formation of SAMs (Section 6.4.2), this compound can create a monolayer that chemically alters the surface properties of a substrate. The key advantage here is the presentation of reactive vinyl groups on the surface. mdpi.com These surface-bound vinyl groups can be used to initiate "grafting-from" or "grafting-to" polymerization, allowing for the covalent attachment of specific polymer chains to the substrate. researchgate.net This technique is fundamental for:
Creating Bio-interfaces: Modifying the surfaces of biosensors or DNA microarrays to control the immobilization of biomolecules. nih.gov
Controlling Wettability: Fabricating surfaces with specific hydrophobic or hydrophilic properties by grafting appropriate polymers.
Improving Composite Materials: Enhancing the adhesion between inorganic fillers (like silica or glass fibers) and a polymer matrix by creating a strong covalent interface.
Table 2: Contribution of this compound to Advanced Material Properties
| Molecular Component | Contribution to Material Property | Resulting Application |
| (Methoxy)Si Core | Forms a stable, inorganic Si-O-Si network via sol-gel or surface condensation. | Provides a durable, thermally stable, and rigid inorganic backbone for hybrid materials. kaist.ac.kr |
| Diphenyl Groups | Impart high thermal stability, chemical resistance, and a high refractive index. | Development of high-performance optical resins, encapsulation materials, and thermally robust composites. researchgate.net |
| Ethenyl Group | Acts as a reactive site for UV-induced polymerization or post-synthesis grafting reactions. | Enables dual-curing systems for scratch-resistant coatings and the fabrication of functionalized surfaces for sensors or composites. mdpi.comresearchgate.net |
Future Research Directions and Emerging Areas in Ethenyl Methoxy Diphenylsilane Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The development of eco-friendly and efficient methods for synthesizing vinylsilanes like ethenyl(methoxy)diphenylsilane is a significant area of current research. Traditional synthesis methods often rely on precious metal catalysts such as platinum and rhodium, which, while effective, are costly and raise environmental concerns. nano-ntp.com Consequently, the focus has shifted towards creating novel catalytic systems that are both sustainable and economically viable.
Recent advancements have seen the rise of catalysts based on earth-abundant metals like cobalt and nickel. For instance, iminopyridine CoCl2 complexes have demonstrated high Markovnikov selectivity in the reaction of terminal alkynes with diphenylsilane (B1312307), yielding α-vinylsilanes with high functional group tolerance. nih.gov Similarly, pincer cobalt complexes derived from CoCl2 have been shown to selectively form Z-β-vinylsilanes. nih.gov Nickel-based pincer complexes have also proven to be highly efficient for the hydrosilylation of various functional groups. nih.gov
Another promising approach involves the immobilization of catalysts to facilitate their reuse and improve process sustainability. For example, ruthenium catalysts immobilized in polyethylene (B3416737) glycols (PEGs) have been successfully used for the coupling of vinylsilanes with vinyl boronates in a repetitive batch mode, achieving significantly higher turnover numbers compared to reactions in conventional solvents. acs.org The use of green solvents like supercritical CO2 in biphasic systems further enhances the environmental credentials of these processes. acs.org
Researchers are also exploring catalyst-controlled diastereodivergent hydrosilylation using novel solid reagents, which eliminates the need for pyrophoric silyl (B83357) lithium and offers a safer and more sustainable synthetic route. acs.org These innovative catalytic systems are paving the way for the greener production of this compound and other valuable vinylsilanes.
Table 1: Comparison of Catalytic Systems for Vinylsilane Synthesis
| Catalyst Type | Metal | Key Features | Sustainability Aspect |
| Iminopyridine Complexes | Cobalt | High Markovnikov selectivity, high functional group tolerance | Earth-abundant metal |
| Pincer Complexes | Cobalt, Nickel | Z-selective hydrosilylation (Co), high efficiency (Ni) | Earth-abundant metals |
| Immobilized Catalysts | Ruthenium | High turnover numbers, catalyst reuse | Reduced catalyst waste, use of green solvents |
| Solid Silylzinc Reagents | Copper, Iron | Diastereodivergent, eliminates pyrophoric reagents | Safer handling, reduced hazardous waste |
Investigation of Complex Polymer Architectures
This compound's vinyl and methoxy (B1213986) functionalities make it a valuable building block for creating complex and well-defined polymer architectures. nih.gov The ability to precisely control the topology, composition, and functionality of polymers is crucial for developing advanced materials with tailored properties. nih.gov
Living anionic polymerization is a powerful technique for synthesizing polymers with complex structures, such as star polymers and graft copolymers. buffalo.edu For instance, star-shaped polymers have been prepared using carbosilane dendrimers as multifunctional initiators, followed by the polymerization of monomers like ethylene (B1197577) oxide. buffalo.edu The vinyl groups of silanes can also be utilized in graft copolymer synthesis, where a polymer chain is grown from the vinyl group of a silane-containing polymer backbone. acs.org
Free-radical polymerization of multivinyl monomers, including vinylsilanes, offers another versatile route to complex polymer architectures. nih.gov By carefully controlling the reaction kinetics, researchers can manipulate the formation of crosslinks and rings within the polymer structure, leading to materials ranging from linear and cyclized chains to branched and star polymers, and even crosslinked networks. nih.gov
The incorporation of this compound into polymer chains can impart desirable properties such as improved thermal stability and mechanical strength. siliconeoil.net This makes it a key component in the development of high-performance materials for a variety of applications.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing synthesis and controlling polymer architecture. Advanced characterization techniques that allow for in-situ monitoring are proving invaluable in this regard.
Spectroscopic methods such as Raman and infrared (IR) spectroscopy are powerful tools for real-time analysis of chemical reactions. researchgate.netnih.gov For example, Raman spectroscopy has been used to monitor the consecutive reactions of acid-involved siloxane formation in bulk, providing insights into the influence of chemical properties and miscibility. researchgate.net The combination of microfluidic platforms with in-situ Raman and IR spectroscopy offers a robust analytical tool for studying multi-phase chemical reactions, enabling label-free molecular sensing and real-time process monitoring. nih.gov
Dynamic Light Scattering (DLS) is another technique that has been successfully employed for the in-situ monitoring of reactions such as the growth of silica (B1680970) shells on nanoparticles. researchgate.net This method provides valuable information on particle size and aggregation processes during the reaction. mdpi.com Optical turbidity scanning can also be used to monitor the hydrolysis and condensation kinetics of silanes in two-phase systems, offering insights into the influence of factors like pH on reaction rates. mdpi.com
These advanced in-situ characterization techniques provide a deeper understanding of the complex processes involved in the chemistry of this compound, facilitating the development of more efficient and controlled synthetic methods.
Integration with Emerging Technologies (e.g., 3D Printing of Siloxane-based Materials)
The unique properties of siloxane-based materials, such as thermal stability, chemical resistance, and biocompatibility, make them highly desirable for a range of emerging technologies, most notably 3D printing. llnl.gov this compound and similar vinyl-functionalized siloxanes are key components in the formulation of silicone inks for direct ink writing (DIW), a 3D printing process. llnl.govlabpartnering.org
The development of 3D printable silicone inks requires careful control over the material's rheological properties. The ink must exhibit shear-thinning behavior, transitioning from a gel to a liquid under shear stress, and be able to retain its shape after deposition. llnl.gov This is often achieved by creating a nanoscale network between a reinforcing filler, such as silica, and a rheology-modifying additive within a siloxane macromer. labpartnering.org
Researchers are actively developing novel siloxane ink formulations to enhance the properties of 3D printed parts. This includes creating inks with tunable stiffness, optical clarity, and controlled porosity. llnl.gov Furthermore, efforts are underway to improve the layer-to-layer adhesion in printed objects, a common challenge in extrusion-based 3D printing, through the incorporation of small molecule additives that promote self-healing properties. ucsb.edu
The integration of computational modeling, such as computational fluid dynamics (CFD), with experimental work is also accelerating the optimization of the 3D printing process for siloxane-based materials. mdpi.com This synergistic approach allows for the fabrication of complex 3D constructs with high fidelity, opening up new possibilities for applications in soft robotics, biomedical devices, and advanced metamaterials. llnl.govmdpi.com
Q & A
Q. What are the key structural features of ethenyl(methoxy)diphenylsilane, and how are they validated experimentally?
The compound consists of a silicon atom bonded to an ethenyl group, a methoxy group, and two phenyl substituents. Structural validation typically employs X-ray crystallography (using software like SHELXL or ORTEP-3 ) to determine bond angles, dihedral angles, and stereoelectronic interactions. For example, the Cambridge Structural Database (CSD) provides comparative crystallographic data for analogous silane derivatives, enabling validation of structural parameters .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis often involves nucleophilic substitution or hydrosilylation reactions. For instance, analogous silanes (e.g., tert-butyl(methoxy)diphenylsilane) are synthesized via Grignard reagent reactions with chlorosilanes under inert conditions . Methodological optimization includes monitoring reaction progress using Si NMR to track silicon-centered intermediates .
Q. How is the purity of this compound assessed in laboratory settings?
Purity is verified using HPLC or GC-MS to detect residual solvents or byproducts. High-resolution mass spectrometry (HRMS) and C NMR (as demonstrated for structurally related silanes ) provide additional confirmation. For crystalline samples, melting-point analysis and powder X-ray diffraction (PXRD) ensure phase homogeneity .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they addressed?
Regioselectivity issues stem from the steric bulk of phenyl groups and the reactivity of the ethenyl moiety. Computational modeling (e.g., DFT calculations) predicts favorable reaction pathways, while experimental validation employs Brønsted acid-mediated alkenylation strategies (as seen in similar systems ). Competitive experiments with deuterated analogs help identify kinetic vs. thermodynamic control .
Q. How do contradictory crystallographic data for silane derivatives inform refinement protocols?
Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. SHELXL’s twin refinement tools and the WinGX suite enable robust modeling of disordered regions. Cross-validation against CSD entries (e.g., tert-butyl derivatives ) resolves ambiguities in electron density maps.
Q. What strategies mitigate air/moisture sensitivity during handling of this compound?
Air-sensitive silanes require Schlenk-line techniques or glovebox manipulation. Compatible glove materials (e.g., nitrile or butyl rubber) and inert gas purging protocols are critical . For long-term storage, molecular sieves and stabilization via bulky substituents (e.g., phenyl groups ) reduce hydrolysis rates.
Methodological Optimization
Q. How are computational and experimental data reconciled in silane reactivity studies?
Molecular dynamics simulations predict steric and electronic effects, while experimental validation uses kinetic isotopic effects (KIE) or Hammett plots. For example, methoxy group orientation in related compounds is analyzed via NOESY NMR to correlate computational conformers with observed structures .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradients) separates silanes from polar byproducts. For thermally stable derivatives, vacuum distillation or recrystallization (using toluene/hexane) improves yield . Purity is confirmed via H NMR integration of methoxy vs. ethenyl proton signals .
Data Analysis and Interpretation
Q. How do crystallographic software packages (e.g., SHELX) enhance structural analysis of silicon-containing compounds?
SHELXL’s constraints for silicon’s tetrahedral geometry and anisotropic displacement parameters improve refinement accuracy . ORTEP-3 visualizes steric interactions between phenyl groups and the methoxy-ethenyl backbone, aiding in steric hindrance analysis .
Q. What role does the Cambridge Structural Database (CSD) play in designing silane-based experiments?
The CSD provides benchmark data for bond lengths (e.g., Si–O vs. Si–C) and packing motifs, informing synthetic strategies and crystallographic troubleshooting. Substructure searches for "methoxydiphenylsilane" derivatives reveal trends in molecular geometry .
Safety and Compliance
Q. What personal protective equipment (PPE) is mandated for handling reactive silanes like this compound?
NIOSH-approved respirators, chemically resistant gloves (e.g., Viton), and safety goggles are required to prevent inhalation or dermal exposure . Fume hoods with ≥0.5 m/s face velocity ensure adequate ventilation during synthesis .
Q. How are waste byproducts from silane reactions disposed of in compliance with regulatory standards?
Hydrolyzed silanes (e.g., silica residues) are neutralized with aqueous bicarbonate, solidified with adsorbents (vermiculite), and disposed as hazardous waste. Professional waste management services handle halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
